An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Introduction
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a substituted pyrroline, represents a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, a robust synthetic pathway with mechanistic insights, predicted analytical characteristics, and potential applications. The structure combines the 2,5-dihydropyrrole (also known as 3-pyrroline) core, a motif found in various biologically active compounds, with a 4-fluorobenzyl group. The inclusion of fluorine is a common strategy in drug development to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document serves as a technical resource for scientists engaged in the synthesis, characterization, and application of this and related N-substituted heterocyclic compounds.
Part 1: Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, we can consolidate its key identifiers and predict its properties based on its constituent parts and related structures.
| Property | Value / Description | Source / Basis |
| IUPAC Name | 1-(4-fluorobenzyl)-2,5-dihydro-1H-pyrrole | - |
| CAS Number | 954416-86-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂FN | Calculated |
| Molecular Weight | 177.22 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid | Based on pyrrole and its derivatives[3][4][5] |
| Boiling Point | Predicted: >200 °C | Extrapolated from similar structures |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, ether, benzene); sparingly soluble in water. | Based on general pyrrole properties[6] |
| Structural Class | Heterocyclic Amine, Pyrroline Derivative | - |
Part 2: Synthesis and Mechanistic Rationale
The construction of N-substituted pyrrolines can be achieved through several established synthetic strategies. The Paal-Knorr synthesis is a highly reliable and versatile method for forming the pyrrole or pyrroline ring.[7][8]
Proposed Synthetic Route: Paal-Knorr Condensation
This method involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine. For the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, the reaction between 2,5-dimethoxytetrahydrofuran and 4-fluorobenzylamine in the presence of an acid catalyst is a logical and efficient approach.[7][9]
Reaction Scheme: (2,5-Dimethoxytetrahydrofuran) + (4-Fluorobenzylamine) --[Acid Catalyst, Heat]--> 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole + 2 CH₃OH + H₂O
Causality and Mechanistic Insight: 2,5-Dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde. Under acidic conditions, it hydrolyzes to form the reactive 1,4-dicarbonyl intermediate. The primary amine, 4-fluorobenzylamine, then acts as a nucleophile, attacking the carbonyl groups to form a di-imine intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 2,5-dihydropyrrole ring structure. The choice of an acid catalyst is crucial for both the initial hydrolysis and the final dehydration step.
Experimental Workflow: Paal-Knorr Synthesis
The following protocol is a self-validating system, where successful synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by the analytical methods described in the next section.
Caption: Paal-Knorr synthesis workflow diagram.
Part 3: Spectroscopic and Analytical Characterization
Structural elucidation is paramount for confirming the identity and purity of the synthesized compound. The following data are predicted based on fundamental principles of spectroscopy and analysis of the molecule's functional groups.[10][11][12]
| Technique | Predicted Observations |
| ¹H NMR | ~7.2-7.3 ppm (d, 2H): Aromatic protons ortho to the CH₂ group. ~7.0-7.1 ppm (t, 2H): Aromatic protons ortho to the fluorine atom. ~5.8 ppm (s, 2H): Olefinic protons (H-3, H-4) of the dihydropyrrole ring. ~3.6 ppm (s, 2H): Benzylic methylene protons (-CH₂-Ar). ~3.4 ppm (s, 4H): Allylic methylene protons (H-2, H-5) of the dihydropyrrole ring. |
| ¹³C NMR | ~161-164 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon attached to fluorine. ~134 ppm (d, ⁴JCF ≈ 3 Hz): Quaternary aromatic carbon of the benzyl group. ~130 ppm (d, ³JCF ≈ 8 Hz): Aromatic CH carbons ortho to the CH₂ group. ~128 ppm: Olefinic carbons (C-3, C-4). ~115 ppm (d, ²JCF ≈ 21 Hz): Aromatic CH carbons ortho to fluorine. ~58 ppm: Benzylic methylene carbon (-CH₂-Ar). ~55 ppm: Allylic methylene carbons (C-2, C-5). |
| IR (Infrared) | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1650 cm⁻¹: C=C stretch (dihydropyrrole ring). ~1600, 1510 cm⁻¹: Aromatic C=C stretch. ~1220 cm⁻¹: C-F stretch. ~1150 cm⁻¹: C-N stretch. |
| MS (Mass Spec) | m/z 177 (M⁺): Molecular ion peak. m/z 109: Fragment corresponding to the fluorobenzyl cation [F-C₆H₄-CH₂]⁺ (a likely base peak). m/z 68: Fragment corresponding to the dihydropyrrole radical cation. |
Part 4: Potential Applications and Research Directions
The unique structural features of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole make it a promising candidate for several advanced applications.
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Medicinal Chemistry: The pyrrolidine and pyrroline scaffolds are prevalent in a wide range of pharmaceuticals, including drugs for neurological disorders, cancer, and infectious diseases.[8] The 4-fluorobenzyl moiety is a well-established pharmacophore used to enhance biological activity and improve metabolic stability. This compound can therefore serve as a key intermediate for synthesizing novel therapeutic agents. For instance, it could be a precursor for creating more complex molecules for screening as enzyme inhibitors or receptor ligands.[13]
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Materials Science: The parent molecule, pyrrole, is the monomer for the conducting polymer polypyrrole. N-substituted pyrroles are used to modify the properties of these polymers, such as solubility, processability, and electronic characteristics. 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole could be aromatized to the corresponding N-substituted pyrrole and subsequently polymerized to create novel functional materials for use in sensors, batteries, or anti-corrosion coatings.[9]
-
Synthetic Chemistry: As a bifunctional molecule (containing a secondary amine within a heterocyclic structure and an alkene), it can undergo a variety of chemical transformations. The double bond can be functionalized via reactions like hydrogenation, epoxidation, or dihydroxylation, leading to a diverse array of substituted pyrrolidines.
Part 5: Handling and Safety Precautions
While specific toxicology data for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is not available, data for the closely related analog, 1-benzyl-2,5-dihydropyrrole, should be used as a primary guide for handling.[14]
-
GHS Hazard Classification (based on analog):
-
H314: Causes severe skin burns and eye damage.[14]
-
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Conclusion
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has provided a framework for its synthesis via the robust Paal-Knorr condensation, outlined its predicted analytical properties for structural verification, and discussed its potential applications. By leveraging the principles and protocols detailed herein, researchers can confidently synthesize and utilize this compound as a building block for the development of novel molecules and materials.
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